molecular formula C15H10ClN3OS2 B5883780 N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide

N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide

Cat. No. B5883780
M. Wt: 347.8 g/mol
InChI Key: BHIMCBQBMOIDKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, coupling of amines with carbon disulfides, or interactions with chlorobenzamide precursors. While specific studies directly detailing the synthesis of N-[(1,3-Benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide were not identified, research on similar benzothiazole derivatives provides insight into potential methodologies. These processes can include nucleophilic substitution reactions followed by amide formation steps to introduce the chlorobenzamide moiety (Shaterian & Hosseinian, 2015).

Molecular Structure Analysis

Molecular structure determination of benzothiazole derivatives is commonly achieved through X-ray crystallography, NMR spectroscopy, and computational modeling techniques. These methods allow for the elucidation of bond lengths, angles, and the overall geometry of the molecule, providing a deep understanding of the molecular structure's influence on its reactivity and interaction with biological targets. For instance, the crystal structure of related compounds reveals their conformation and potential intermolecular interactions (Al-Omran & El-Khair, 2014).

Chemical Reactions and Properties

Benzothiazole compounds engage in a variety of chemical reactions, including cyclization, nucleophilic substitution, and electrophilic addition. These reactions are pivotal for the synthesis of various derivatives with enhanced biological activities. The reactivity of the benzothiazole ring, especially at positions 2 and 6, is crucial for the formation of compounds with potential pharmacological applications. The synthesis and reaction mechanisms often involve intermediates that can be further functionalized to produce a wide array of derivatives (Kobayashi & Fujiwara, 2020).

Future Directions

The future directions for the research on “N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide” and similar compounds could include further exploration of their diverse biological activities, optimization of their synthesis, and investigation of their potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS2/c16-10-5-3-4-9(8-10)13(20)18-14(21)19-15-17-11-6-1-2-7-12(11)22-15/h1-8H,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIMCBQBMOIDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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